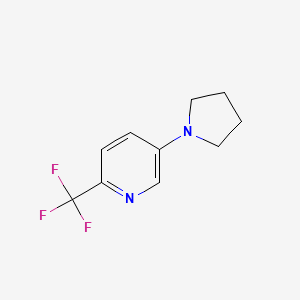

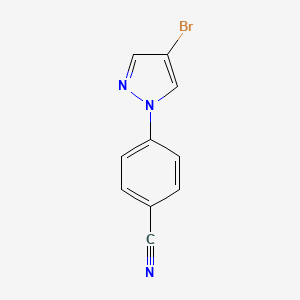

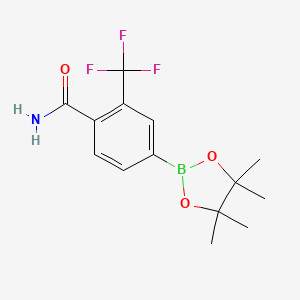

(S)-(2-methyl-4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)(2-methylpyridin-3-yl)methanone hydrochloride

Overview

Description

The compound is a sulfonamide , which is a group of compounds containing a sulfur atom bonded to two oxygen atoms and one nitrogen atom. Sulfonamides are known for their wide range of medicinal applications.

Molecular Structure Analysis

The compound contains a pyridine moiety , which is a basic heterocyclic aromatic organic compound similar to benzene and pyrimidine. Pyridine derivatives have been used in the design of structures in medicinal chemistry due to their wide range of pharmacological activities .Scientific Research Applications

Pain Management

Cav 2.2 blockers, such as the one , are known to have significant applications in the field of pain management . Cav 2.2 is a calcium channel subtype localized at nerve terminals, including nociceptive fibers, where it initiates neurotransmitter release . It’s an important contributor to synaptic transmission in ascending pain pathways . Therefore, toxins that inhibit Cav 2.2 are analgesic .

Venom Research

Venomous animals, such as cone snails, spiders, snakes, assassin bugs, centipedes, and scorpions, are rich sources of remarkably potent and selective Cav 2.2 inhibitors . These venom peptides have evolved from a relatively small number of structural frameworks that are particularly well suited to address crucial issues such as potency and stability .

Drug Development

A synthetic version of a Cav 2.2 channel blocker toxin ω-conotoxin MVIIA (ziconotide, Prialt ® ), from the venom of the cone snail Conus magus is currently in use clinically, validating Cav 2.2 as an analgesic target in humans . This highlights the potential of Cav 2.2 blockers in the development of non-addictive analgesic drugs .

Neurotransmitter Research

Cav 2.2 plays a crucial role in initiating neurotransmitter release . Therefore, Cav 2.2 blockers can be used to study the mechanisms of neurotransmitter release and synaptic transmission.

Chronic Pain Research

Cav 2.2 is up-regulated in the spinal cord in chronic pain states along with the auxiliary α2δ 1 subunit . Therefore, Cav 2.2 blockers can be used to study the mechanisms of chronic pain and potentially develop new treatments.

Ion Channel Research

Cav 2.2 blockers can be used to study the properties of N-type calcium channels (Cav 2.2), which are a type of voltage-gated calcium channel . These channels have evolved to accommodate the complexity of neuronal functions .

Mechanism of Action

Target of Action

The primary target of Cav 2.2 blocker 2 is the Cav2.2 calcium channel . These channels are crucial for the transmission of signals in neurons and other electrically excitable cells .

Mode of Action

Cav 2.2 blocker 2 interacts with its target, the Cav2.2 calcium channel, by blocking it . This blocking action inhibits the flow of calcium ions into the cells, which can affect various cellular processes that rely on calcium as a signaling molecule .

Biochemical Pathways

Calcium ions play a key role in many cellular processes, including muscle contraction, neurotransmitter release, and cell growth .

Pharmacokinetics

The pharmacokinetic properties of Cav 2It’s known that the compound can be administered orally, as evidenced by studies showing its effectiveness in reversing hyperalgesia in rats when given orally .

Result of Action

The blocking of Cav2.2 calcium channels by Cav 2.2 blocker 2 can reverse hyperalgesia associated with injury or inflammation . Hyperalgesia is a condition where a person has an increased sensitivity to pain. By blocking the Cav2.2 calcium channels, Cav 2.2 blocker 2 can reduce this heightened sensitivity, providing potential relief from pain .

properties

IUPAC Name |

(2-methylpyridin-3-yl)-[(2S)-2-methyl-4-[4-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3N3O3S.ClH/c1-13-12-24(10-11-25(13)18(26)17-4-3-9-23-14(17)2)29(27,28)16-7-5-15(6-8-16)19(20,21)22;/h3-9,13H,10-12H2,1-2H3;1H/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPYXATSRTWDGML-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(=O)C2=C(N=CC=C2)C)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCN1C(=O)C2=C(N=CC=C2)C)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClF3N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-(2-methyl-4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)(2-methylpyridin-3-yl)methanone hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine](/img/structure/B1400785.png)

![3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B1400790.png)